2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of 2-chloropyridine and ethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Another pyridine derivative with similar chemical properties.
2-Amino-4-chloropyrimidine: A related compound with a pyrimidine ring instead of pyridine.
Uniqueness
2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-amino-2-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2 |
InChI Key |
VZCRYMQOVNCKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(CO)N)Cl |
Origin of Product |
United States |
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